Standardized Synthesis & High Purity Yield
A patented method for preparing known impurities of gefitinib, including the target compound, yields it with 'high purity' suitable for reference standard use, offering a more direct and efficient route than older, multi-step syntheses of the API [1]. Unlike alternative impurities that may require complex purification, this compound is synthesized from a specific starting material (2-amino-4-methoxy-5-(3-morpholine propanolato) cyanophenyl) with a 'short synthesis route' and 'simple operation', reducing production time and cost for analytical grade material [2].
| Evidence Dimension | Synthesis Route Efficiency for High-Purity Reference Standard |
|---|---|
| Target Compound Data | Patented method for synthesis; described as 'short route', 'simple operation', resulting in 'high purity' [2]. |
| Comparator Or Baseline | Older/alternative Gefitinib impurity syntheses or full API synthesis routes (e.g., from WO 96/33980) [1]. |
| Quantified Difference | Not explicitly quantified in the patent abstract; the improvement is described as 'short synthesis route' and 'simple operation' leading to 'high purity'. |
| Conditions | Synthesis method as described in patent CN201610280796.6A (Method for preparing known impurities of gefitinib) [2]. |
Why This Matters
Procuring this impurity synthesized via optimized, published methods ensures access to a high-purity reference standard with potentially lower cost and faster availability compared to impurities requiring lengthier, more complex syntheses.
- [1] Gilday, J. P., & Moody, D. (2004). Process for the preparation of 4-(3'-chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy) quinazoline. WO2004024703A1. View Source
- [2] Jiangsu Chia Tai Fenghai Pharmaceutical Co., Ltd. (2016). Method for preparing known impurities of gefitinib. CN105859644A. View Source
